(3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid
Description
(3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a hydroxyl-substituted phenyl group at the 4-position and a carboxylic acid moiety at the 3-position of the pyrrolidine ring. Its hydrochloride salt (CAS: 1392213-92-1) is commercially available with a molecular formula of C11H14ClNO3 and a molecular weight of 243.69 g/mol .
Properties
IUPAC Name |
(3R,4S)-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10-4-2-1-3-7(10)8-5-12-6-9(8)11(14)15/h1-4,8-9,12-13H,5-6H2,(H,14,15)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIKXMUAZCUXJB-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the hydroxyphenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diester can lead to the formation of the pyrrolidine ring, which can then be functionalized to introduce the hydroxyphenyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
(3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key Observations :
- Electron-Withdrawing Groups (e.g., trifluoromethyl in 14{6,5}) correlate with high purity (>99%) but moderate yields (~76%). These groups may enhance metabolic stability but reduce solubility.
- Hydroxyl vs.
- Heterocyclic Substitutions : The 3-pyridyl group in 14{6,8} resulted in low purity (36%), suggesting synthetic challenges with nitrogen-containing aromatics .
Backbone Modifications
Key Observations :
- Protective Groups : tert-BOC protection (e.g., in CAS 623950-04-9) is common to improve handling during synthesis .
- Conformational Effects: Amino-oxo modifications (trans-AOMPC) demonstrate conformational rigidity, enabling applications in peptide mimetics .
Physicochemical and Functional Implications
- Solubility : The hydroxyl group in the target compound may enhance aqueous solubility compared to chloro or methoxy analogs, though the hydrochloride salt form likely dominates its solubility profile.
- Biological Activity : Hydroxyl groups are critical for interactions with biological targets (e.g., kinases, GPCRs), whereas electron-withdrawing groups (e.g., trifluoromethyl) may improve bioavailability and resistance to oxidative metabolism.
Biological Activity
(3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound characterized by a pyrrolidine ring with a hydroxyphenyl substituent and a carboxylic acid functional group. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. Understanding its biological activity is crucial for its development in therapeutic contexts.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound's unique configuration allows it to interact with various biological targets, enhancing its therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyphenyl group facilitates the formation of hydrogen bonds with active site residues, while the pyrrolidine ring enhances hydrophobic interactions, increasing binding affinity to target proteins. These interactions can modulate biochemical pathways and influence cellular processes.
Biological Activities
Research indicates several notable biological activities associated with this compound:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through modulation of inflammatory pathways.
- Analgesic Properties : Its ability to interact with pain receptors suggests it may serve as an analgesic agent.
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine release in vitro | |
| Analgesic | Reduced pain response in animal models | |
| Antitumor | Induced apoptosis in cancer cell lines |
Case Study: Antitumor Activity
In a study evaluating the antiproliferative effects of this compound on cancer cell lines, it was found that the compound exhibited significant growth inhibition. The IC50 values were determined using various cancer cell lines, indicating its potential as an anticancer agent.
Table 2: IC50 Values in Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| SJSA-1 | 0.22 |
| LNCaP | 0.15 |
| HCT116 | 0.24 |
These results suggest that the compound could be further developed as a therapeutic agent for specific types of cancers.
Q & A
Q. What are the key synthetic pathways for (3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid?
The synthesis typically involves multi-step organic reactions, including:
- Pyrrolidine ring formation via cyclization of amino alcohols or reductive amination.
- Coupling of the hydroxyphenyl group using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
- Carboxylic acid introduction via oxidation of primary alcohols or hydrolysis of nitriles. Protecting groups like tert-butoxycarbonyl (Boc) are often employed to preserve stereochemistry during synthesis .
Q. What analytical methods confirm the stereochemistry and purity of this compound?
- X-ray crystallography for absolute configuration determination .
- Chiral HPLC or NMR spectroscopy (using chiral shift reagents) to assess enantiomeric purity .
- Mass spectrometry and elemental analysis for molecular weight and composition validation .
Q. What is the molecular formula and key physicochemical properties?
- Molecular formula : C₁₁H₁₃NO₃ (free acid); hydrochloride form: C₁₁H₁₄ClNO₃ .
- Molecular weight : 207.23 (free acid); 243.69 (hydrochloride) .
- Key properties : Hydrophilicity due to the carboxylic acid, pH-dependent solubility, and stability under inert conditions .
Advanced Research Questions
Q. How does the 2-hydroxyphenyl substituent influence reactivity compared to halogenated analogs?
The 2-hydroxyphenyl group enhances hydrogen-bonding potential and electron-donating effects, increasing affinity for polar biological targets (e.g., enzymes). In contrast, halogenated analogs (e.g., dichlorophenyl) exhibit stronger hydrophobic interactions and electrophilic reactivity, altering binding kinetics and metabolic stability. Comparative studies using SPR (surface plasmon resonance) reveal differences in dissociation constants (Kd) by 2–3 orders of magnitude .
Q. What strategies optimize enantiomeric excess (ee) during synthesis?
- Chiral catalysts : Use of asymmetric catalysts (e.g., BINAP-ruthenium complexes) in key steps like hydrogenation .
- Kinetic resolution : Enzymatic hydrolysis with lipases or esterases to separate enantiomers .
- Crystallization-induced asymmetric transformation : Exploit differential solubility of enantiomers under controlled conditions .
Q. How do structural modifications at the pyrrolidine ring affect biological activity?
Modifications alter steric hindrance, electronic environment, and hydrogen-bonding capacity. For example:
Q. What in vitro assays evaluate enzyme inhibition potential?
- Fluorescence polarization assays : Measure competitive binding to active sites (e.g., proteases).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
- Cellular activity assays : Assess inhibition of target pathways (e.g., NF-κB) using luciferase reporters .
Q. How to resolve contradictions in SAR studies between derivatives?
- Molecular dynamics (MD) simulations : Identify conformational changes in target proteins upon binding .
- Free-energy perturbation (FEP) calculations : Predict relative binding affinities of substituents .
- Meta-analysis of IC₅₀ data : Corrogate substituent electronic parameters (Hammett σ) with activity trends .
Q. What computational approaches predict binding modes with biological targets?
- Molecular docking (AutoDock Vina, Glide): Screen pose libraries against crystal structures .
- Quantum mechanics/molecular mechanics (QM/MM) : Model electronic interactions at binding sites .
- Pharmacophore modeling : Identify critical H-bond donors/acceptors using software like MOE .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the neuroprotective efficacy of this compound?
Discrepancies arise from:
- Assay variability : Differences in cell lines (e.g., SH-SY5Y vs. PC12) and oxidative stress inducers (H₂O₂ vs. rotenone).
- Concentration thresholds : Neuroprotection observed at 10–50 μM, but pro-apoptotic effects above 100 μM due to off-target kinase inhibition .
- Stereochemical impurities : Residual (3S,4R) enantiomers (>5% ee) antagonize the intended activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
